4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride
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Overview
Description
4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O2
Mechanism of Action
Target of Action
Similar compounds with a 4-aryl piperidine structure are often used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might be involved in the formation of ternary complexes in protacs . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
Protacs typically work by recruiting an e3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Result of Action
In general, protacs lead to the degradation of target proteins, which can have various effects depending on the function of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the reaction of 4-chloromethyl-6-hydroxypyrimidine with piperidine in the presence of a base, followed by methylation of the hydroxyl group using methanol and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The piperidin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-3-yloxy)pyrimidine hydrochloride
- 4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride
- (3-(Piperidin-4-yl)phenyl)methanol hydrochloride
Uniqueness
4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is unique due to the presence of both the methoxymethyl and piperidin-3-yloxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Biological Activity
4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural features and biological activities. Characterized by a pyrimidine core with a methoxymethyl substituent and a piperidine moiety, this compound holds potential therapeutic applications, particularly as a kinase inhibitor. This article reviews its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Molecular Characteristics
- Molecular Formula : C₁₁H₁₈ClN₃O₂
- Molecular Weight : 245.71 g/mol
- CAS Number : 1707580-72-0
This compound primarily functions as an inhibitor of various kinases, notably those involved in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for cell growth, survival, and metabolism, making it a target for cancer therapies and treatments for metabolic disorders.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound selectively inhibits specific kinase isoforms, which may lead to reduced cell proliferation in cancerous tissues.
- Modulation of Signaling Pathways : It affects pathways related to apoptosis and cell cycle regulation, potentially enhancing the efficacy of existing cancer treatments .
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Study 1: Anticancer Efficacy
In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines. For example:
- Cell Line : HCCLM3 (hepatocellular carcinoma)
- IC₅₀ Value : Approximately 5 μM, indicating potent inhibition of cell growth.
This study highlights the compound's potential as a therapeutic agent in treating liver cancer .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. It was found that treatment with this compound led to:
- Induction of apoptosis in cancer cells.
- Disruption of mitochondrial function, suggesting a multi-faceted approach to inhibiting tumor growth.
These findings underscore the compound's role in targeting metabolic pathways critical for tumor survival .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Methyl-6-(piperidin-4-yloxy)pyrimidine | Methyl substitution at position 4 | Different kinase inhibition profile |
6-(Trifluoromethyl)pyrimidine | Trifluoromethyl group instead of methoxymethyl | Enhanced lipophilicity affecting bioavailability |
4-(Hydroxymethyl)-6-(piperidin-2-yloxy)pyrimidine | Hydroxymethyl substitution | Potentially different pharmacodynamics due to hydroxyl group presence |
The comparison illustrates that while these compounds share structural similarities, their biological activities can vary significantly based on functional group modifications .
Properties
IUPAC Name |
4-(methoxymethyl)-6-piperidin-3-yloxypyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-15-7-9-5-11(14-8-13-9)16-10-3-2-4-12-6-10;/h5,8,10,12H,2-4,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGHNURSNZONNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)OC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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